Ácido Fmoc-(2S)-2-amino-octanoico

Descripción general

Descripción

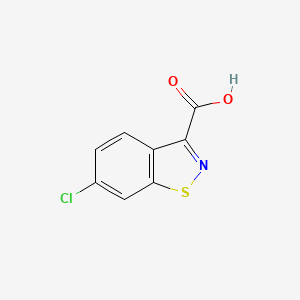

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

El Ácido Fmoc-(2S)-2-amino-octanoico se utiliza comúnmente en SPPS para la síntesis de péptidos con cadenas laterales modificables. Este proceso es crucial para crear secuencias de péptidos específicas que se utilizan en diversas aplicaciones de investigación, incluido el desarrollo de fármacos y los estudios de interacción de proteínas .

Desarrollo de Fármacos

Este compuesto juega un papel importante en el diseño y la síntesis de nuevos candidatos a fármacos. Se utiliza para crear péptidos que pueden imitar o inhibir procesos biológicos, ayudando en el desarrollo de nuevas terapias.

Formación de Hidrogel

Los aminoácidos Fmoc se utilizan como geladores de bajo peso molecular para formar geles supramoleculares. Estos hidrogeles tienen aplicaciones potenciales en sistemas de administración de fármacos e ingeniería de tejidos debido a su estabilidad y biocompatibilidad .

Estudios de Glucosilación

El compuesto también se utiliza en la síntesis de aminoácidos glucosilados, que son importantes para comprender la glucosilación de proteínas, una modificación postraduccional que afecta la función y la estabilidad de las proteínas .

Estudios de Relación Estructura-Actividad (SAR)

En los estudios SAR, los aminoácidos Fmoc se derivatizan para explorar la relación entre la estructura química de una molécula y su actividad biológica. Esto es esencial para optimizar las propiedades de los fármacos como la potencia y la selectividad .

Hidrólisis de Aminoéster

El compuesto participa en reacciones de hidrólisis de aminoéster, que son importantes para modificar las cadenas peptídicas durante la SPPS. Este proceso ayuda a crear péptidos con propiedades deseadas para fines de investigación .

Mecanismo De Acción

Target of Action

The primary target of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, also known as Fmoc-(2S)-2-Amino-octanoic acid, is the formation of peptide bonds in peptide synthesis . This compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The mode of action of this compound involves its interaction with the amino group of the resin in peptide synthesis . The Fmoc group is removed by secondary amines such as piperidine . The removal of the Fmoc group exposes the free amine, which can then react with the carboxyl group of another activated amino acid to form a peptide bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway. The Fmoc group acts as a temporary protecting group for the N-terminus in SPPS . The removal of the Fmoc group allows for the formation of peptide bonds, which are essential for the creation of peptides .

Pharmacokinetics

The compound’s stability and reactivity in different solvents and under various conditions are crucial for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. By acting as a temporary protecting group, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the choice of solvent can impact the efficiency of Fmoc removal and subsequent peptide bond formation . Therefore, careful control of the reaction environment is necessary for optimal peptide synthesis.

Análisis Bioquímico

Biochemical Properties

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound acts as a protecting group, preventing unwanted reactions at the amino site during the synthesis process. It is stable at room temperature and has a long shelf-life, making it a reliable reagent in biochemical laboratories .

Cellular Effects

The effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides, which are essential for various cellular activities. The compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism, but its role in peptide synthesis indirectly supports these processes by providing the necessary peptides for cellular functions .

Molecular Mechanism

At the molecular level, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid exerts its effects by acting as a protecting group for the amino function in amino acids. It forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis. This stability is crucial for the successful formation of peptide bonds, as it ensures that the amino group remains protected until the desired reaction occurs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid remain consistent over time due to its stability. The compound does not degrade easily, maintaining its effectiveness throughout the peptide synthesis process. Long-term studies have shown that it retains its protective properties, ensuring reliable results in peptide synthesis experiments .

Dosage Effects in Animal Models

Studies on the dosage effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid in animal models are limited, as the compound is primarily used in vitro for peptide synthesis. It is essential to use appropriate concentrations to avoid any potential toxic or adverse effects. High doses may lead to unwanted side reactions, while optimal concentrations ensure effective peptide synthesis without harming the biological system .

Metabolic Pathways

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for forming peptide bonds, such as peptidyl transferases. The compound’s role as a protecting group ensures that the amino function remains intact until the desired reaction occurs, facilitating efficient peptide synthesis .

Transport and Distribution

Within cells and tissues, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is transported and distributed based on its role in peptide synthesis. It interacts with transporters and binding proteins that facilitate its movement to the site of peptide synthesis. The compound’s stability ensures that it remains effective throughout the transport and distribution process .

Subcellular Localization

The subcellular localization of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, ensuring its effective participation in peptide synthesis .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKLESQZZGPLH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679806 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888725-91-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)

![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)